molecular formula C16H20O3 B1465166 cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-06-6

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No. B1465166
M. Wt: 260.33 g/mol
InChI Key: JHRSKEGQMKSWEL-UHFFFAOYSA-N
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Description

This compound, also known as cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, is a chemical with the CAS Number: 735275-06-6 . It has a molecular weight of 260.33 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring attached to a carboxylic acid group and a 3-methylphenyl group through an oxoethyl group . The IUPAC name for this compound is (1S,3R)-3-(2-oxo-2-(m-tolyl)ethyl)cyclohexane-1-carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.33 . It should be stored at a temperature of 28 C . .

Scientific Research Applications

Novel ACE Inhibitors

A study by Turbanti et al. (1993) synthesized a series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, evaluating their inhibitory activity against angiotensin-converting enzyme (ACE). This research aimed to find novel ACE inhibitors with unique structures, diverging from traditional amino acid structures. The most potent compound identified was (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid, showcasing significant ACE inhibitory activity and selectivity. This discovery contributes to the development of new non-amino acid structure-based ACE inhibitors (Turbanti et al., 1993).

Photochemistry Studies

Research by Brown (1964) explored the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, leading to the synthesis of cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids. Photolysis of acyl azides yielded isocyanates and other products, contributing to the understanding of photochemical reactions involving cyclohexane derivatives (Brown, 1964).

properties

IUPAC Name

3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSKEGQMKSWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Reactant of Route 6
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cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

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